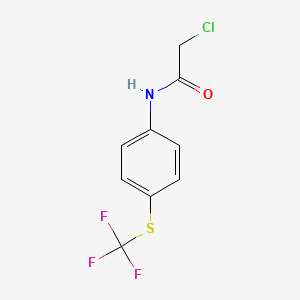
2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloro-substituted amides, such as the compounds discussed in the provided papers, involves multiple steps including acylation, amidogen reactions, and other specific substituent additions. For instance, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was achieved through a series of reactions starting from a chloro-trifluoro-propenyl cyclopropanecarboxylic acid precursor . Similarly, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved specific steps to introduce the sulfonyl and sulfonamido groups, resulting in a compound with a novel crystal structure .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using X-ray diffraction analysis. For example, the crystal structure of the compound in paper was determined to belong to the monoclinic system with specific cell dimensions and space group P21/c. The compound in paper also belongs to the monoclinic system but with a different space group P21/n, indicating a distinct arrangement of molecules in the crystal lattice. These structural analyses are crucial for understanding the physical properties and potential interactions of the compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structures. The presence of chloro, trifluoromethyl, and amide groups suggests that these compounds could undergo various chemical reactions such as nucleophilic substitution or addition reactions. The specific reactivity would depend on the surrounding chemical environment and the nature of the reactants involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic data provides insights into the density and molecular packing of the compounds, which can affect their solubility, melting points, and stability. The spectroscopic data from IR, NMR, and MS analyses contribute to the understanding of the functional groups present and their chemical environment. For example, the IR spectra can reveal the presence of specific bond vibrations, and NMR can provide information about the electronic environment of the nuclei in the compound .
Applications De Recherche Scientifique
Gene Expression Inhibition
One of the notable applications of 2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide derivatives is in gene expression inhibition. Specifically, compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to enhance potential oral bioavailability by examining cell-based activity and gastrointestinal permeability using the Caco-2 intestinal epithelial cell line. The research found that certain structural modifications could maintain or improve activity and bioavailability, indicating the compound's potential in therapeutic applications where gene expression modulation is desired (Palanki et al., 2000).
Synthesis of Organic Compounds
The compound has been involved in the synthesis of various organic compounds, showcasing its versatility in chemical reactions. For instance, a facile method for the synthesis of trifluoromethylthio-/chloro-homoallylic alcohols from methylenecyclopropanes (MCPs) was developed using (PhSO2)2NSCF3 in N,N-dimethyl formamide (DMF), with DMF acting as both a solvent and a reagent. This method is not only convenient but also opens avenues for converting the products into amido- or bromo-substituted compounds, demonstrating the compound's utility in synthesizing structurally diverse molecules (Chen, Wei & Shi, 2018).
Role in Electrophilic Trifluoromethylthiolation Reactions
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a related compound, has been used effectively as an electrophilic trifluoromethylthiolation reagent under copper catalysis. This application is significant in organic chemistry and pharmaceuticals, as it allows for the transformation of various compounds like enamines, indoles, β-keto esters, pyrroles, and anilines into their corresponding trifluoromethylthio compounds. The method demonstrates high yields and broad applicability, indicating the potential of such compounds in enhancing the versatility and efficiency of chemical synthesis (Huang et al., 2016).
Antipathogenic Properties
Compounds derived from this compound have been explored for their antipathogenic properties. Specifically, acylthioureas synthesized and tested for interaction with bacterial cells showed significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives in developing novel anti-microbial agents with antibiofilm properties, an area of significant interest in medical research to combat resistant bacterial strains (Limban, Marutescu & Chifiriuc, 2011).
Propriétés
IUPAC Name |
2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NOS/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBZCIGRFCJKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

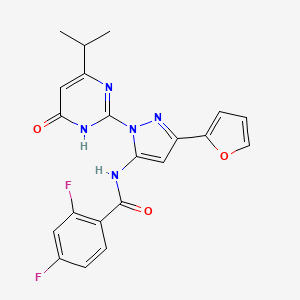
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)
![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
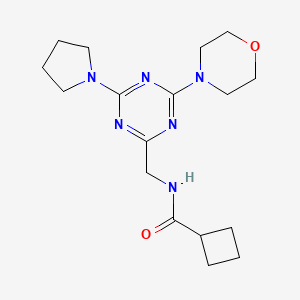
![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)
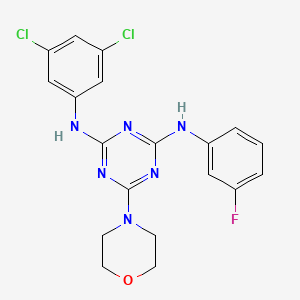
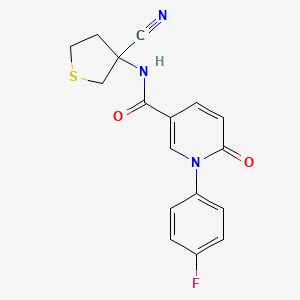
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

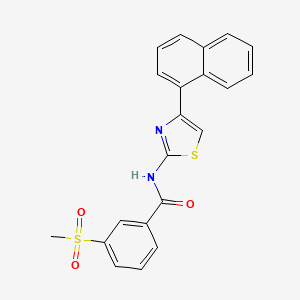
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)
![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)
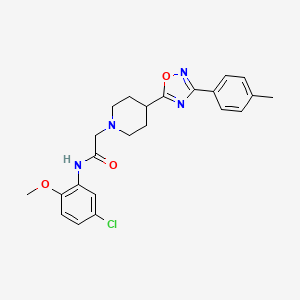
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)